molecular formula C11H18ClN5 B12216917 N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12216917
M. Wt: 255.75 g/mol
InChI Key: XNXZGGHAYQSUOI-UHFFFAOYSA-N
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Description

N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves the reaction of an aryl-substituted pyrazole with appropriate reagents under controlled conditions. One common method involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate (II) under reflux conditions for 12 hours in an argon atmosphere using a 2-ethoxyethanol-water mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may yield pyrazole alcohols.

Scientific Research Applications

N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain applications where these properties are advantageous.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-3-6-16-9-10(7-14-16)12-8-11-4-5-13-15(11)2;/h4-5,7,9,12H,3,6,8H2,1-2H3;1H

InChI Key

XNXZGGHAYQSUOI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=NN2C.Cl

Origin of Product

United States

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